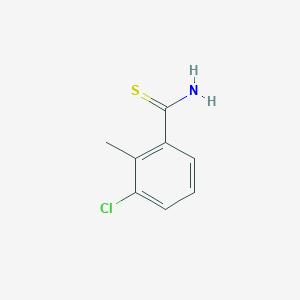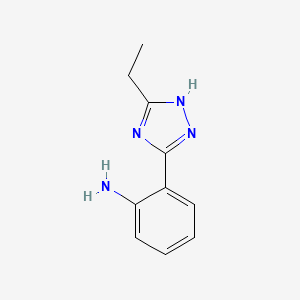
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the triazole ring in the structure imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes. In addition, it has been suggested that this compound may also interact with the carbonic anhydrase-II enzyme , which is involved in maintaining pH balance in the body.
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . This interaction leads to changes in the activity of the target enzymes. For instance, it has been suggested that the compound may inhibit the activity of the aromatase enzyme . The exact binding modes of these derivatives in the binding pocket of the aromatase enzyme are still under investigation .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting this enzyme, the compound can potentially reduce the production of estrogens. Similarly, its interaction with the carbonic anhydrase-II enzyme could affect the carbon dioxide hydration and bicarbonate dehydration reactions , thereby influencing pH balance in the body.
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in compounds can improve theirpharmacokinetic, pharmacological, and toxicological properties . This is due to the ability of these compounds to form hydrogen bonds with different targets .
Result of Action
The compound has shown promising cytotoxic activity against certain cancer cell lines . For instance, it has been found to exhibit cytotoxic activity against the Hela cell line . This suggests that the compound could potentially be used as an anticancer agent.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reaction occurs by the formation of a C-N bond and the simultaneous proton transfer, which can be facilitated by heating . More research is needed to fully understand how other environmental factors might influence the compound’s action.
Preparation Methods
The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline typically involves the reaction of aniline derivatives with ethyl-substituted triazole precursors. One common method involves the cyclization of hydrazine derivatives with ethyl-substituted nitriles under acidic conditions to form the triazole ring. The resulting triazole intermediate is then reacted with aniline to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring and the aniline moiety can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and acylating agents.
Coupling Reactions: The compound can participate in coupling reactions with various aryl halides or boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the formation of coordination complexes with metals, which are useful in catalysis and materials science.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Medicine: Due to its biological activities, the compound is being explored as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Comparison with Similar Compounds
2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline can be compared with other triazole derivatives such as:
1,2,4-Triazole: A basic triazole compound with broad-spectrum biological activities.
3-(2-pyridyl)-1,2,4-triazole: Known for its coordination chemistry and use in catalysis.
4-amino-1,2,4-triazole: Exhibits herbicidal and antimicrobial properties.
5-phenyl-1,2,4-triazole: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives. Its ethyl group and aniline moiety contribute to its unique reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-ethyl-1H-1,2,4-triazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-9-12-10(14-13-9)7-5-3-4-6-8(7)11/h3-6H,2,11H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOHLDYIKDFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-{[4-(morpholine-4-carbonyl)phenyl]methyl}acetamide](/img/structure/B1416440.png)
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)

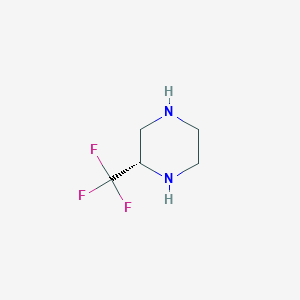
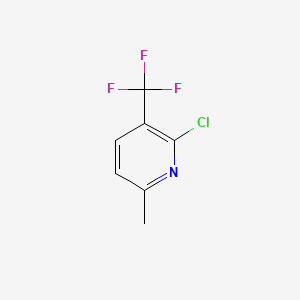
![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)
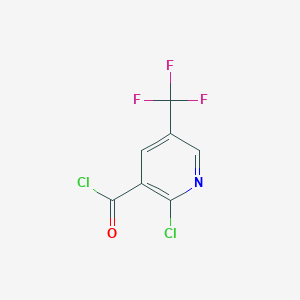
![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
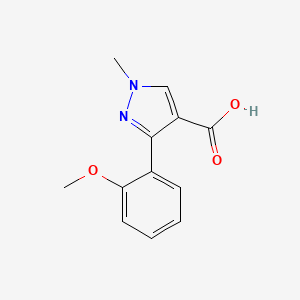

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
